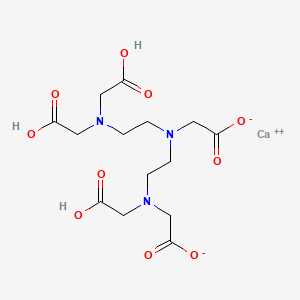

Calcium DTPA

Description

Properties

CAS No. |

2531-75-1 |

|---|---|

Molecular Formula |

C14H23CaN3O10 |

Molecular Weight |

433.42 g/mol |

IUPAC Name |

calcium;2-[2-[bis(carboxymethyl)amino]ethyl-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl]amino]acetate |

InChI |

InChI=1S/C14H23N3O10.Ca/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27); |

InChI Key |

QXJLCAVNJMCFTH-UHFFFAOYSA-N |

SMILES |

C(CN(CC(=O)O)CC(=O)O)N(CCN(CC(=O)O)CC(=O)[O-])CC(=O)[O-].[Ca+2] |

Canonical SMILES |

C(CN(CC(=O)O)CC(=O)O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O.[Ca] |

Other CAS No. |

2531-75-1 |

Synonyms |

Ca-DTPA CaDTPA calcium trisodium pentetate CaNa-DTPA DETAPAC Diethylenetriamine Pentaacetic Acid DTPA Indium DTPA Indium-DTPA Mn-Dtpa Pentaacetic Acid, Diethylenetriamine Pentacin Pentacine Pentaind Pentetate Calcium Trisodium Pentetate Zinc Trisodium Pentetate, Calcium Trisodium Pentetates Pentetic Acid Penthanil Sn-DTPA Zinc DTPA Zinc-DTPA |

Origin of Product |

United States |

Foundational & Exploratory

The Synthesis and Chemical Properties of Diethylenetriaminepentaacetic Acid (DTPA): A Technical Guide

Introduction: Diethylenetriaminepentaacetic acid (DTPA) is a polyaminocarboxylic acid renowned for its exceptional chelating properties. Structurally similar to the more commonly known ethylenediaminetetraacetic acid (EDTA), DTPA possesses a higher denticity, enabling it to form highly stable complexes with a wide range of metal ions. This characteristic has made it an indispensable tool in various scientific and medical fields, particularly in the development of radiopharmaceuticals and as a contrast agent in magnetic resonance imaging (MRI). This technical guide provides an in-depth overview of the synthesis of DTPA and its derivatives, its key chemical properties, and the experimental methodologies that underpin its application.

Chemical Properties of DTPA

DTPA is a white, crystalline solid with limited solubility in water but is soluble in alkaline solutions.[1] Its structure consists of a diethylenetriamine backbone with five carboxymethyl groups, which can act as ligands for metal ions.[2] The high affinity of DTPA for metal cations, especially those with large ionic radii, is a cornerstone of its utility.[3]

Chelation Chemistry

The defining characteristic of DTPA is its ability to act as a chelating agent, forming multiple bonds with a single metal ion to create a stable, water-soluble complex.[4] The penta-anion, DTPA⁵⁻, is a potentially octadentate ligand, meaning it can form up to eight bonds with a metal ion, although transition metals typically form fewer coordination bonds.[5] This multidentate coordination "wraps" around the metal ion, effectively sequestering it and preventing it from engaging in other chemical reactions.[2][4] The stability of these metal-DTPA complexes is significantly higher than that of their EDTA counterparts, often by several orders of magnitude.[6]

Physicochemical Data

A summary of the key physicochemical properties of DTPA is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₂₃N₃O₁₀ | [7] |

| Molecular Weight | 393.35 g/mol | [7] |

| Appearance | White crystalline powder | [1][7] |

| Melting Point | 230 °C (decomposes) | [1] |

| Solubility in Water (20 °C) | 5 g/L | [1] |

| pKa Values | See Table 2 | [8][9] |

Acid Dissociation Constants (pKa)

The acidity of the five carboxylic acid groups and three amine groups of DTPA is described by its pKa values. These values are crucial for understanding the chelation behavior of DTPA at different pH levels.

| pKa | Value | Reference(s) |

| pKa1 | ~1.80 | [5][10] |

| pKa2 | 2.1 | [11] |

| pKa3 | 2.6 | [11] |

| pKa4 | 4.15 | [11] |

| pKa5 | 8.2 | [11] |

| pKa6 | 9.9 | [11] |

Stability Constants of Metal-DTPA Complexes

The stability of the complexes formed between DTPA and various metal ions is quantified by the stability constant (log K). A higher log K value indicates a more stable complex.

| Metal Ion | log K | Reference(s) |

| Gd³⁺ | >22 | [9] |

| In³⁺ | 29.0 | [12] |

| Y³⁺ | 22.0 | [12] |

| Fe³⁺ | 27.5 | [12] |

| Cu²⁺ | 21.0 | [12] |

| Zn²⁺ | 18.3 | [12] |

| Pb²⁺ | 18.8 | [12][13] |

| Ca²⁺ | 10.8 | [12] |

| Mg²⁺ | 9.0 | [12] |

Synthesis of DTPA and its Derivatives

The synthesis of DTPA and its derivatives is critical for its application in drug development, particularly for creating bifunctional chelators that can be conjugated to biomolecules.

General Synthesis of DTPA Pentasodium Salt

One common industrial method for synthesizing the pentasodium salt of DTPA involves the reaction of diethylenetriamine with chloroacetic acid in an alkaline medium.[14][15][16]

-

Dissolve chloroacetic acid in deionized water.

-

Slowly add diethylenetriamine to the chloroacetic acid solution while maintaining the temperature between -20 °C and 30 °C.[15][16]

-

Gradually add a sodium hydroxide solution in two stages. In the first stage, add 40-60% of the total sodium hydroxide, keeping the temperature between -20 °C and 30 °C.[15][16]

-

In the second stage, add the remaining sodium hydroxide, allowing the temperature to rise to 30-60 °C.[15][16]

-

Maintain the reaction mixture at this temperature for 2-5 hours.[15][16]

-

Adjust the pH of the solution to 11.5 with sodium hydroxide.[15][16]

-

Cool the reaction mixture to room temperature and filter to obtain the DTPA pentasodium salt.

Synthesis of DTPA Dianhydride

DTPA dianhydride is a key intermediate for conjugating DTPA to biomolecules containing primary amine groups.[17]

-

Suspend DTPA in a mixture of pyridine and acetic anhydride.[17][18]

-

Heat the mixture at 65-70 °C for 24 hours with stirring.[17][18]

-

Cool the reaction mixture and filter the solid product.

-

Wash the product with acetic anhydride and then with a hot organic solvent like acetonitrile.[18]

-

Dry the resulting white solid under vacuum.[18]

Bifunctional Chelators and Conjugation to Biomolecules

A major application of DTPA in drug development is its use as a bifunctional chelator. One part of the molecule chelates a metal ion (e.g., a radionuclide for imaging or therapy), while a reactive functional group on another part of the molecule allows for covalent attachment to a biomolecule, such as a peptide or antibody.[19][20]

Conjugation of DTPA Dianhydride to an Antibody

DTPA dianhydride readily reacts with the primary amine groups (e.g., on lysine residues) of antibodies to form a stable amide bond.[19][20]

-

Dissolve the antibody in a suitable buffer, such as 0.1 M phosphate buffer at pH 7.5 or 0.1 M bicarbonate buffer at pH 8.2.[19][20]

-

Add a solution of DTPA dianhydride to the antibody solution. The molar ratio of DTPA dianhydride to antibody is a critical parameter that needs to be optimized to achieve the desired degree of conjugation without compromising the antibody's binding activity.[20]

-

Allow the reaction to proceed at room temperature for a short period (can be as rapid as 1 minute).[21]

-

Purify the DTPA-antibody conjugate using a suitable method, such as a desalting column, to remove unreacted DTPA and byproducts.[1]

Radiolabeling of DTPA-Biomolecule Conjugates

Once the DTPA chelator is attached to the biomolecule, it can be radiolabeled with a metallic radionuclide.

-

Prepare a solution of the DTPA-biomolecule conjugate in a suitable buffer.

-

Add the metallic radionuclide (e.g., ¹¹¹InCl₃) to the conjugate solution.

-

Incubate the mixture at room temperature or slightly elevated temperature for a specific period to allow for chelation.

-

Determine the radiochemical purity of the final product using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[3]

Logical Representation of Metal Chelation by DTPA

The process of metal ion chelation by DTPA can be visualized as a logical workflow where the polydentate nature of the ligand leads to the formation of a highly stable complex.

Conclusion

DTPA remains a cornerstone chelating agent in the fields of medicine and scientific research. Its robust chemical properties, particularly its high affinity and stability with a wide array of metal ions, make it an invaluable tool for the development of targeted radiopharmaceuticals and imaging agents. The synthetic routes to DTPA and its derivatives are well-established, allowing for its versatile application as a bifunctional chelator. A thorough understanding of its synthesis, chemical properties, and conjugation methodologies is essential for researchers and professionals working in drug development and related disciplines.

References

- 1. broadpharm.com [broadpharm.com]

- 2. DTPA [soilsfacstaff.cals.wisc.edu]

- 3. Conventional and high-yield synthesis of DTPA-conjugated peptides: application of a monoreactive DTPA to DTPA-D-Phe1-octreotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are DTPA inhibitors and how do they work? [synapse.patsnap.com]

- 5. US20070117977A1 - Process for the production of DTPA-BIS anhydride - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. chemistai.org [chemistai.org]

- 8. Synthesis and characterization of two (111)In-labeled DTPA-peptide conjugates. | Semantic Scholar [semanticscholar.org]

- 9. richardsemelka.com [richardsemelka.com]

- 10. broadpharm.com [broadpharm.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Kinetics of formation for lanthanide (III) complexes of DTPA-(Me-Trp)2 used as imaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Preparation of barium sulfate chelating agent DTPA-5Na and molecular dynamics simulation of chelating mechanism - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05564G [pubs.rsc.org]

- 15. Synthesis method of DTPA (diethylene triamine pentacetic acid) penta-sodium salt - Eureka | Patsnap [eureka.patsnap.com]

- 16. CN103570571A - Synthesis method of DTPA (diethylene triamine pentacetic acid) penta-sodium salt - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. osti.gov [osti.gov]

- 19. researchgate.net [researchgate.net]

- 20. Factors influencing DTPA conjugation with antibodies by cyclic DTPA anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The preparation of DTPA-coupled antibodies radiolabeled with metallic radionuclides: an improved method - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Stability Constants of DTPA with Heavy Metals

This technical guide provides a comprehensive overview of the stability constants of Diethylenetriaminepentaacetic acid (DTPA) with various heavy metals. DTPA is a powerful chelating agent capable of forming stable, water-soluble complexes with a wide range of metal ions.[1][2][3] This property makes it invaluable in numerous applications, including medical treatments for heavy metal poisoning, MRI contrast agents, and the separation of radionuclides.[4][5][6][7] The stability of these metal-DTPA complexes is a critical parameter, dictating their efficacy and safety in various applications. This document summarizes the quantitative stability constant data, details the experimental protocols for their determination, and provides visual representations of key concepts and workflows.

Stability Constants of DTPA with Heavy Metals

The stability constant (K) is the equilibrium constant for the formation of a complex from its constituent metal ion and ligand in solution.[7] It is a measure of the strength of the interaction between the metal ion and the chelating agent. For a generic metal ion (Mⁿ⁺) and DTPA, the primary complexation reaction can be represented as:

Mⁿ⁺ + DTPA⁵⁻ ⇌ [M(DTPA)]ⁿ⁻⁵

The stability constant, K, is given by:

K = [ [M(DTPA)]ⁿ⁻⁵ ] / ( [Mⁿ⁺] * [DTPA⁵⁻] )

Due to the large magnitude of these constants, they are typically expressed in their logarithmic form, log K. A higher log K value indicates a more stable complex. The stability of metal-DTPA complexes is influenced by factors such as pH, temperature, and the ionic strength of the medium.[8]

The following table summarizes the log K values for the formation of 1:1 complexes between DTPA and various heavy metal ions.

| Metal Ion | log K |

| Pb²⁺ | 18.8 |

| Cd²⁺ | 19.0 |

| Cu²⁺ | 21.5 |

| Zn²⁺ | 18.3 |

| Ni²⁺ | 20.2 |

| Fe³⁺ | 28.6 |

| Gd³⁺ | 22.4 |

| Mn²⁺ | 15.6 |

| Co²⁺ | 19.2 |

| Hg²⁺ | 26.9 |

Note: These values are compiled from various sources and may have been determined under different experimental conditions (e.g., temperature, ionic strength). For precise applications, it is recommended to consult the primary literature.

Experimental Protocols for Determining Stability Constants

The determination of stability constants for metal-ligand complexes is fundamental to understanding their behavior in solution.[9] Several experimental techniques are employed for this purpose, with potentiometric titration and spectrophotometry being among the most common.

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining the stability constants of metal complexes.[9][10][11] The technique involves monitoring the pH of a solution containing the ligand and the metal ion as a standard solution of a strong base (e.g., NaOH) is added incrementally.

Detailed Methodology:

-

Solution Preparation:

-

A standard solution of the ligand (DTPA) of known concentration is prepared in a suitable solvent, typically deionized water.

-

A standard solution of the heavy metal salt (e.g., nitrate or chloride salt) is prepared and its concentration is accurately determined.

-

A carbonate-free solution of a strong base (e.g., NaOH) is prepared and standardized.[10]

-

A background electrolyte (e.g., KNO₃ or NaClO₄) is used to maintain a constant ionic strength throughout the titration.[4][10]

-

-

Titration Procedure:

-

A known volume of the DTPA solution is placed in a thermostated titration vessel.

-

A known amount of the metal ion solution is added to achieve a specific metal-to-ligand ratio (e.g., 1:1 or 1:2).[9][12]

-

An initial amount of a strong acid (e.g., HNO₃) is often added to lower the starting pH.[9]

-

The solution is titrated with the standardized strong base.

-

The pH of the solution is measured after each addition of the titrant using a calibrated pH meter and a glass electrode.[11][13]

-

-

Data Analysis:

-

The titration data (volume of titrant vs. pH) is used to calculate the average number of protons bound to the ligand (n̄ₐ) and the free ligand concentration ([L]).

-

The formation curve is constructed by plotting n̄ (average number of ligands bound per metal ion) against pL (-log[L]).

-

The stepwise stability constants (K₁, K₂, etc.) are then determined from the formation curve, often using computational programs to refine the values.[9][13]

-

Spectrophotometry

Spectrophotometry is another common method for determining stability constants, particularly when the metal-ligand complex has a distinct absorption spectrum.[14][15]

Detailed Methodology:

-

Method of Continuous Variation (Job's Plot):

-

A series of solutions is prepared where the mole fraction of the metal and ligand is varied while keeping the total molar concentration constant.[14][16]

-

The absorbance of each solution is measured at the wavelength of maximum absorbance (λₘₐₓ) of the complex.[14]

-

A plot of absorbance versus the mole fraction of the ligand is generated. The stoichiometry of the complex is determined from the mole fraction at which the maximum absorbance occurs.[16]

-

-

Mole-Ratio Method:

-

In this method, the concentration of the metal ion is held constant while the concentration of the ligand is varied.[16]

-

The absorbance of the solutions is measured at the λₘₐₓ of the complex.

-

A plot of absorbance versus the molar ratio of ligand to metal is created. The plot will show two intersecting straight lines, and the point of intersection gives the stoichiometry of the complex.[16]

-

-

Competitive Binding Assays:

-

This method is useful when the metal-DTPA complex does not have a strong chromophore. It involves a competition reaction with a colored indicator that also binds to the metal ion.[17][18][19]

-

The stability constant of the metal-indicator complex must be known.

-

DTPA is added to a solution of the metal-indicator complex, causing a displacement of the indicator and a change in the solution's absorbance.

-

By measuring the change in absorbance, the concentration of all species at equilibrium can be determined, allowing for the calculation of the stability constant of the metal-DTPA complex.[17]

-

Visualizations

The following diagrams illustrate key concepts and workflows related to the stability of DTPA-heavy metal complexes.

References

- 1. irochemical.com [irochemical.com]

- 2. shivchem.com [shivchem.com]

- 3. Diethylenetriaminepentaacetic acid | C14H23N3O10 | CID 3053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. inl.elsevierpure.com [inl.elsevierpure.com]

- 5. Diethylenetriaminepentaacetic acid | 67-43-6 [chemicalbook.com]

- 6. Research Collection | ETH Library [research-collection.ethz.ch]

- 7. Stability constants of complexes - Wikipedia [en.wikipedia.org]

- 8. Complexation of DTPA and EDTA with Cd2+: stability constants and thermodynamic parameters at the soil-water interface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. hakon-art.com [hakon-art.com]

- 10. cost-nectar.eu [cost-nectar.eu]

- 11. Bot Verification [rasayanjournal.co.in]

- 12. asianpubs.org [asianpubs.org]

- 13. Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes [scirp.org]

- 14. ijsr.net [ijsr.net]

- 15. airo.co.in [airo.co.in]

- 16. curresweb.com [curresweb.com]

- 17. benthamopenarchives.com [benthamopenarchives.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Bifunctional BODIPY-Clioquinol Copper Chelator with Multiple Anti-AD Properties [mdpi.com]

The Tale of Two Chelators: A Technical Guide to Ca-DTPA and Zn-DTPA for Radionuclide Decorporation

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper delves into the fundamental differences between the two primary forms of Diethylenetriaminepentaacetic acid (DTPA) used in radionuclide decorporation therapy: Pentetate Calcium Trisodium (Ca-DTPA) and Pentetate Zinc Trisodium (Zn-DTPA). Both are crucial medical countermeasures against internal contamination with transuranic actinides, yet their distinct properties dictate specific clinical applications. This guide provides a comprehensive comparison of their chemical nature, mechanism of action, efficacy, and safety profiles, supported by quantitative data, detailed experimental protocols, and explanatory diagrams.

Core Chemical and Structural Differences

At their core, both Ca-DTPA and Zn-DTPA are salts of the powerful chelating agent, pentetic acid (DTPA). A chelating agent is a substance whose molecules can form several bonds to a single metal ion. The fundamental difference lies in the cation—either calcium or zinc—that is complexed with the DTPA molecule.[1]

-

Pentetic Acid (DTPA): A polyaminocarboxylic acid with the ability to form up to eight bonds with a metal ion.[1]

-

Ca-DTPA (Pentetate Calcium Trisodium): The calcium salt of DTPA, with a molecular weight of approximately 497 Da.[1]

-

Zn-DTPA (Pentetate Zinc Trisodium): The zinc salt of DTPA, with a molecular weight of around 522 Da.[1]

The synthesis of DTPA on an industrial scale typically involves the reaction of Diethylene Triamine (DETA), Formaldehyde, and Sodium Cyanide. The resulting sodium salt of DTPA can then be converted to the desired calcium or zinc salt.

Mechanism of Action: A Competitive Exchange

The therapeutic effect of both Ca-DTPA and Zn-DTPA relies on the principle of competitive chelation. The DTPA ligand has a very high affinity for trivalent and tetravalent actinide ions, such as plutonium (Pu), americium (Am), and curium (Cm).[2][3] This affinity is significantly greater than its affinity for either calcium or zinc.

When administered, Ca-DTPA or Zn-DTPA circulates in the bloodstream and extracellular fluid. Upon encountering a transuranic radionuclide, the DTPA molecule exchanges its loosely bound calcium or zinc ion for the more strongly binding actinide.[3] This forms a stable, water-soluble actinide-DTPA complex that is then rapidly eliminated from the body, primarily through glomerular filtration in the kidneys and subsequent excretion in the urine.[1][4]

dot

Caption: Chelation Mechanism of DTPA.

Quantitative Data Summary

The following tables summarize key quantitative data comparing Ca-DTPA and Zn-DTPA.

Table 1: Stability Constants (log β) of DTPA with Various Metal Ions

| Metal Ion | Valence | log β |

| Plutonium (Pu) | +4 | 33.67 ± 0.02 |

| Neptunium (Np) | +4 | 32.3 ± 0.1 |

| Uranium (U) | +4 | 31.8 ± 0.1 |

| Thorium (Th) | +4 | 29.6 ± 1 |

| Americium (Am) | +3 | 25.4 ± 0.3 |

| Curium (Cm) | +3 | Similar to Am(III) |

| Plutonium (Pu) | +3 | 20.58 ± 0.04 |

| Cerium (Ce) | +3 | 20.01 ± 0.02 |

| Zinc (Zn) | +2 | ~18.5 |

| Calcium (Ca) | +2 | ~10.7 |

Note: Data compiled from multiple sources.[5][6] The higher the log β value, the more stable the complex.

Table 2: Comparative Decorporation Efficacy

| Radionuclide | Animal Model | Treatment Protocol | Efficacy Outcome |

| 234Th | Rat | Single IV dose of Ca-DTPA (100 µmol/kg) 1.5 min post-injection | ~70% reduction in skeletal 234Th |

| 234Th | Rat | Single IV dose of Zn-DTPA (1000 µmol/kg) 1.5 min post-injection | ~50% reduction in skeletal 234Th |

| 241Am | Rat | Single IV dose of DTPA (30 µmol/kg) 1 hour post-injection | 43% of injected 241Am excreted in urine over 14 days (vs. 11% in controls) |

| 241Am | Beagle | Treatment with Ca-DTPA or Zn-DTPA initiated 2 weeks post-injection | On an equimolar basis, Ca-DTPA was not more effective than Zn-DTPA |

Note: Data from various animal studies.[7][8][9] Efficacy is highly dependent on the time of administration relative to contamination.

Table 3: Impact on Essential Minerals

| Chelating Agent | Essential Mineral | Effect |

| Ca-DTPA | Zinc (Zn) | Significant depletion, leading to a nearly 5-fold increase in urinary zinc excretion after infusion.[10] |

| Ca-DTPA | Manganese (Mn) | Depletion |

| Zn-DTPA | Zinc (Zn) | Minimal to no depletion |

| Zn-DTPA | Manganese (Mn) | Minimal depletion |

Experimental Protocols

Animal Decorporation Study Protocol (Example)

This protocol is a generalized example based on methodologies reported in the literature for evaluating the efficacy of DTPA formulations in rodent models.[7][11]

Objective: To determine the decorporation efficacy of a test DTPA formulation against a specific radionuclide.

Materials:

-

Test animals (e.g., Wistar rats, F344 rats, or Beagle dogs).[7][11][12]

-

Radionuclide solution (e.g., 241Am-citrate, 65ZnCl2).[7][11]

-

Ca-DTPA or Zn-DTPA solution for injection.

-

Metabolic cages for separate collection of urine and feces.

-

Gamma counter or other appropriate radiation detection equipment.

Methodology:

-

Acclimatization: House animals in a controlled environment for a specified period before the experiment.

-

Contamination: Administer a known quantity of the radionuclide solution to the animals via a relevant route (e.g., intravenous injection, inhalation).[7][12]

-

Treatment Groups: Divide the animals into groups:

-

Control group (receiving a placebo, e.g., saline).

-

Ca-DTPA treatment group.

-

Zn-DTPA treatment group.

-

-

Administration of Chelator: At a predetermined time post-contamination (e.g., 1 hour, 24 hours), administer the DTPA formulation via the desired route (e.g., intravenous, intraperitoneal).[7][11]

-

Sample Collection: House the animals in metabolic cages and collect urine and feces at regular intervals (e.g., every 24 hours) for a specified duration (e.g., 7-14 days).[7]

-

Biodistribution Analysis: At the end of the study, euthanize the animals and collect key organs and tissues (e.g., liver, kidneys, femur, spleen).[13]

-

Radioactivity Measurement: Measure the radioactivity in the collected urine, feces, and tissue samples using a gamma counter or other suitable detector.

-

Data Analysis: Calculate the percentage of the administered radionuclide excreted and retained in various tissues for each group. Compare the results between the control and treatment groups to determine the decorporation efficacy.

dot

Caption: Generalized Animal Decorporation Study Workflow.

Clinical Study Protocol for Gadolinium Deposition (Example)

This protocol is based on a clinical trial investigating the use of Ca-DTPA and Zn-DTPA for treating Gadolinium Deposition Disease.[14]

Objective: To evaluate the safety and efficacy of sequential Ca-DTPA and Zn-DTPA administration in patients with Gadolinium Deposition Disease.

Inclusion Criteria: Patients with a confirmed diagnosis of Gadolinium Deposition Disease.

Exclusion Criteria: Pre-existing conditions that may contraindicate the use of DTPA.

Methodology:

-

Treatment Cycle: Subjects undergo three identical treatment cycles, each separated by one month.

-

Day 1:

-

Administer 2.5 mL of Ca-DTPA (1 g/5 mL) intravenously over 1 minute.

-

Infuse normal saline at 300 mL/hr for 30 minutes with the patient seated.

-

Move the patient to a supine position and increase the infusion rate to 750 mL/hr for the next 60 minutes.

-

Administer the remaining 2.5 mL of Ca-DTPA intravenously over 1 minute.

-

Continue saline infusion for the final 9 minutes.

-

-

Day 2:

-

Repeat the administration protocol from Day 1 using Zn-DTPA instead of Ca-DTPA.

-

-

Monitoring and Data Collection:

-

Collect 24-hour urine samples before and after each treatment for gadolinium and essential mineral analysis.

-

Monitor for any adverse events throughout the study.

-

Assess changes in patient-reported symptoms.

-

-

Data Analysis:

-

Quantify the amount of gadolinium excreted in the urine following each treatment.

-

Evaluate changes in essential mineral levels.

-

Assess the safety and tolerability of the treatment regimen.

-

Mandatory Visualizations

Recommended DTPA Treatment Protocol for Actinide Contamination

dot

Caption: Recommended DTPA Treatment Protocol.

Conclusion: A Tailored Approach to Decorporation

The choice between Ca-DTPA and Zn-DTPA is not one of superior overall efficacy but of strategic application based on the clinical scenario. Ca-DTPA's higher initial effectiveness makes it the agent of choice for prompt intervention within the first 24 hours following internal contamination.[3][15][16] However, its propensity to deplete essential minerals necessitates a switch to the less toxic Zn-DTPA for subsequent and long-term therapy.[3][16] Zn-DTPA, while less potent in the initial hours, provides a safer profile for sustained decorporation.[3] Understanding these fundamental differences is paramount for the development of optimized treatment protocols and for ensuring the best possible outcomes for individuals affected by internal radionuclide contamination.

References

- 1. accessemergencymedicine.mhmedical.com [accessemergencymedicine.mhmedical.com]

- 2. researchgate.net [researchgate.net]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. irpa.net [irpa.net]

- 5. Species-Dependent Chelation of 241Am by DTPA Di-ethyl Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Orally administered DTPA penta-ethyl ester for the decorporation of inhaled 241Am - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparison of Ca-DTPA and Zn-DTPA in removing 234Th from the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Search results [inis.iaea.org]

- 10. Impact of Treatment With Chelating Agents Depends on the Stability of Administered GBCAs: A Comparative Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Orally Administered DTPA Di-ethyl Ester for Decorporation of 241Am in dogs: Assessment of Safety and Efficacy in an Inhalation-Contamination Model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Decorporation of systemically distributed americium by a novel orally administered diethylenetriaminepentaacetic acid (DTPA) formulation in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. Treating Radiation Exposure with DTPA | Radiation Emergencies | CDC [cdc.gov]

- 16. Questions and Answers on Calcium-DTPA and Zinc-DTPA (Updated) | FDA [fda.gov]

Navigating the Core of Actinide Chelation: An In-depth Technical Guide to a-DTPA Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Internal contamination with actinides, a series of radioactive elements including plutonium, americium, and curium, presents a formidable challenge in radiological emergency preparedness and nuclear waste management. The primary medical countermeasure to mitigate the systemic absorption and long-term retention of these radionuclides is chelation therapy. Diethylenetriaminepentaacetic acid (DTPA) has for decades been the cornerstone of actinide decorporation, forming stable, water-soluble complexes that are readily excreted from the body. This in-depth technical guide delves into the core of a-DTPA (acyclic DTPA) coordination chemistry with actinides, providing a comprehensive resource for researchers, scientists, and drug development professionals. The guide will cover the synthesis, thermodynamic stability, structural characteristics, and experimental protocols for evaluating actinide-DTPA complexes, with a focus on providing actionable data and methodologies. While "DTPA" is often used generically, this guide will focus on the common acyclic form and will also discuss relevant derivatives to provide a complete picture of the field.

Coordination Chemistry of a-DTPA with Actinides

The efficacy of DTPA as a decorporation agent is rooted in its ability to form highly stable coordination complexes with actinide ions. DTPA is a polyaminocarboxylic acid chelating agent that can act as an octadentate ligand, binding to a metal ion through its three nitrogen atoms and five carboxylate groups. This multidentate nature allows it to effectively encapsulate actinide ions, preventing their interaction with biological molecules and facilitating their removal from the body.[1]

Thermodynamic Stability

The stability of actinide-DTPA complexes is a critical factor in their decorporation efficacy. The formation constants for these complexes are generally very high, indicating a strong thermodynamic driving force for chelation. The stability of these complexes tends to increase across the actinide series for a given oxidation state.

| Actinide Ion | log β₁₁₀ (ML/M·L) | Conditions | Reference |

| Am(III) | ~22.9 | I = 0.1 M, 25 °C | [2] |

| Cm(III) | ~23.1 | I = 0.1 M, 25 °C | [2] |

| Cf(III) | Higher than Am/Cm | Qualitative | [3] |

| Pu(IV) | 25.8(1) | 0.9M HNO₃ | [4] |

| Np(IV) | Determined | 1 M ionic strength, 25 °C | [4] |

| Am(III) | 1026.2 M-1 | Not specified | [5] |

Note: The stability constants can vary depending on experimental conditions such as ionic strength, temperature, and pH.

The complexation of trivalent actinides with DTPA is an exothermic process, meaning it becomes weaker at higher temperatures.[2] The interaction involves both protonated (AnHDTPA⁻) and non-protonated (AnDTPA²⁻) complex species, with their relative abundance being pH-dependent.[3]

Structural Characterization

Understanding the three-dimensional structure of actinide-DTPA complexes is crucial for designing more effective chelating agents. Until recently, solid-state structural data for these complexes were scarce. However, the first crystal structure of an americium(III)-DTPA complex, [C(NH₂)₃]₄[Am(DTPA)]₂·nH₂O, was recently reported, providing invaluable insights into its coordination environment.[6]

In this structure, the americium ion is nine-coordinate, with the DTPA ligand wrapping around it.[6][7] A notable feature is the contraction of the metal-nitrogen bond lengths compared to its lanthanide analogue, neodymium(III), highlighting the influence of the softer nitrogen donor atoms in favoring actinide binding. This preference is a key factor in the separation of actinides from lanthanides in nuclear fuel reprocessing.[6]

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy has been a vital tool for probing the local coordination environment of actinides with DTPA in solution.[8][9] EXAFS studies on trivalent Am, Cm, Bk, and Cf complexes with DTPA have revealed a surprising break in the trend of metal-oxygen bond lengths at californium, which exhibits a much shorter bond distance.[7][9] This finding suggests a change in coordination, possibly due to the departure of a coordinated water molecule, and points to heterogeneity in the bonding characteristics across the heavy actinide series.[7]

| Actinide Ion | M-O Bond Length (Å) | M-N Bond Length (Å) | Coordination Number | Technique |

| Am(III) | ~2.50 | Shorter than Nd(III) | 9 | X-ray Crystallography |

| Nd(III) | ~2.52 | - | 9 | X-ray Crystallography |

| Cf(III) | Shorter than Am/Cm/Bk | - | - | EXAFS |

Experimental Protocols

Synthesis of Actinide-DTPA Complexes for Structural Studies

A general procedure for the synthesis and crystallization of actinide-DTPA complexes for single-crystal X-ray diffraction is as follows:

-

Preparation of the Actinide Stock Solution: An aqueous stock solution of the desired actinide (e.g., AmCl₃) is prepared.

-

Ligand Dissolution: Diethylenetriaminepentaacetic acid (H₅DTPA) is dissolved in water, and the pH is adjusted to approximately 7 with a suitable base (e.g., guanidinium carbonate) to deprotonate the carboxylic acid groups.

-

Complexation: The actinide stock solution is added dropwise to the DTPA solution with constant stirring. The molar ratio of actinide to DTPA is typically 1:1.

-

Crystallization: The resulting solution is allowed to slowly evaporate at room temperature. Single crystals suitable for X-ray diffraction may form over a period of days to weeks.[6][7]

X-ray Crystallography

The determination of the crystal structure of actinide-DTPA complexes involves the following general steps:

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: The crystal is placed in a monochromatic X-ray beam, and the diffraction pattern is collected as the crystal is rotated.[10]

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined using direct methods or Patterson methods and refined to fit the experimental data.[10]

Due to the radioactivity of the samples, specialized handling and containment procedures are necessary.

In Vivo Evaluation of DTPA for Actinide Decorporation in a Rodent Model

The efficacy of DTPA as a decorporation agent is typically evaluated in rodent models. A generalized protocol is as follows:

-

Animal Acclimation: Laboratory animals (e.g., rats or mice) are acclimated to the experimental conditions.

-

Actinide Contamination: A solution of the actinide (e.g., ²⁴¹Am-citrate) is administered to the animals, typically via intravenous or intramuscular injection, or through inhalation for lung contamination studies.[6][11]

-

DTPA Administration: The chelating agent (Ca-DTPA or Zn-DTPA) is administered at a specific time point after contamination (e.g., 1 hour). The route of administration can be intravenous, intraperitoneal, or oral, depending on the study's objective.[6][12] A control group receives a saline solution.

-

Sample Collection: Urine and feces are collected over a defined period (e.g., 24 hours to several days) to measure the excretion of the actinide.[13]

-

Biodistribution Analysis: At the end of the study, the animals are euthanized, and key organs and tissues (e.g., liver, skeleton, kidneys) are harvested to determine the retained actinide body burden.[11][13]

-

Radioanalysis: The radioactivity in the collected samples is measured using appropriate techniques, such as gamma spectrometry or liquid scintillation counting.

Logical Relationships in the Analysis of Actinide-DTPA Coordination

The comprehensive understanding of actinide-DTPA coordination chemistry relies on the interplay of various experimental and theoretical techniques.

Conclusion

The coordination chemistry of a-DTPA with actinides is a mature yet continually evolving field of study. While DTPA remains a critical tool for actinide decorporation, ongoing research into its thermodynamic, structural, and in vivo properties is essential for refining treatment protocols and developing next-generation chelating agents. The recent structural characterization of the Am(III)-DTPA complex and the intriguing findings from EXAFS studies on heavier actinides underscore the importance of continued fundamental research. This guide provides a foundational understanding and practical methodologies for professionals engaged in the vital work of mitigating the risks of actinide contamination.

References

- 1. Decorporation of Pu/Am Actinides by Chelation Therapy: New Arguments in Favor of an Intracellular Component of DTPA Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. A Novel Bifunctional Maleimido CHX-A” Chelator for Conjugation to Thiol-Containing Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Orally administered DTPA penta-ethyl ester for the decorporation of inhaled 241Am - PMC [pmc.ncbi.nlm.nih.gov]

- 7. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]

- 8. researchgate.net [researchgate.net]

- 9. Spectroscopic and Computational Characterization of Diethylenetriaminepentaacetic Acid/Transplutonium Chelates: Evidencing Heterogeneity in the Heavy Actinide(III) Series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 11. Modelling DTPA therapy following Am contamination in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. X-ray synchrotron radiation studies of actinide materials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Radionuclide Decorporation: Matching the Biokinetics of Actinides by Transdermal Delivery of Pro-chelators - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of a Lifesaving Chelator: An In-depth Technical Guide to the History and Discovery of DTPA

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of toxicology and radiochemistry, the development of effective chelating agents has been a cornerstone of medical countermeasures against heavy metal and radionuclide contamination. Among these, Diethylenetriaminepentaacetic acid (DTPA) has emerged as a crucial therapeutic agent. This technical guide provides a comprehensive overview of the history, discovery, and core scientific principles of DTPA as a chelating agent. It is designed to serve as a detailed resource, summarizing key quantitative data, experimental methodologies, and the fundamental mechanisms of action for researchers and professionals in drug development.

History and Discovery

The conceptual basis for chelation therapy emerged in the mid-20th century, with early research focusing on agents like citrates and EDTA.[1] However, the quest for more effective chelators for transuranic elements led to the synthesis and investigation of aminopolycarboxylic acids. Diethylenetriaminepentaacetic acid (DTPA) became available in the 1960s and quickly proved to be a highly effective chelating agent.[1]

Initial Synthesis

The synthesis of DTPA involves the carboxymethylation of diethylenetriamine. One common industrial method is the chloroacetic acid method. This process involves the reaction of diethylenetriamine with chloroacetic acid in an alkaline medium, typically using sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.[2][3][4]

A general representation of the synthesis is as follows:

-

Step 1: Dissolution: Chloroacetic acid is dissolved in deionized water.

-

Step 2: Reaction: Diethylenetriamine is added to the chloroacetic acid solution. The temperature is carefully controlled, often kept at low temperatures initially (-20 to 30°C).[2][4]

-

Step 3: Alkalinization: A solution of sodium hydroxide is slowly added in stages to control the reaction temperature and pH.[2][4]

-

Step 4: Heating and Reaction Completion: The temperature is then raised (30-60°C) and the reaction is allowed to proceed for several hours to ensure complete carboxymethylation.[2][4]

-

Step 5: Acidification and Crystallization: The pH of the reaction mixture is adjusted with a strong acid, such as hydrochloric acid, to precipitate the DTPA, which is then purified by crystallization.

Mechanism of Action: Chelation

DTPA's efficacy as a chelating agent stems from its molecular structure. It is a pentadentate ligand, meaning it has five carboxylate groups and three nitrogen atoms that can act as electron-pair donors, allowing it to form multiple coordination bonds with a single metal ion.[5][6] This multi-bond formation results in a highly stable, water-soluble complex that can be readily excreted from the body, primarily through the kidneys.[5]

The fundamental principle of DTPA's action is the formation of a stable chelate complex with a metal ion, effectively sequestering it from biological interactions.[6] The resulting metal-DTPA complex is then eliminated from the body, reducing the toxic burden of the metal.

Quantitative Data: Stability Constants

The affinity of DTPA for various metal ions is quantified by its stability constant (log K). A higher log K value indicates a more stable complex. The stability of the metal-DTPA complex is a critical factor in its efficacy, as DTPA must be able to effectively compete with endogenous ligands for the metal ion.

| Metal Ion | Log K (Stability Constant) | Reference(s) |

| Americium (Am³⁺) | ~22.9 | [7] |

| Plutonium (Pu⁴⁺) | 33.67 ± 0.02 | [8] |

| Curium (Cm³⁺) | ~22.9 | [7] |

| Cerium (Ce³⁺) | 20.01 ± 0.02 | [8] |

| Cerium (Ce⁴⁺) | 34.04 ± 0.04 | [8] |

| Thorium (Th⁴⁺) | 29.6 ± 1 | [8] |

| Uranium (U⁴⁺) | 31.8 ± 0.1 | [8] |

| Neptunium (Np⁴⁺) | 32.3 ± 0.1 | [8] |

| Lead (Pb²⁺) | ~18.8 | [9] |

| Zinc (Zn²⁺) | ~18.3 | [10] |

| Copper (Cu²⁺) | ~21.5 | [11] |

| Iron (Fe³⁺) | ~28.6 | [10] |

| Calcium (Ca²⁺) | ~10.8 | [10] |

| Magnesium (Mg²⁺) | ~9.3 | [10] |

Note: Stability constants can vary with experimental conditions such as ionic strength and temperature.

Key Experimental Protocols

The efficacy of DTPA as a decorporation agent has been established through numerous preclinical studies. Below are detailed methodologies from key experiments.

Decorporation of Plutonium in Beagle Dogs

-

Objective: To determine the optimal time-dose relationship for DTPA therapy in the decorporation of plutonium.

-

Animal Model: Beagle dogs.

-

Contamination: Intravenous injection of monomeric ²³⁹Pu-citrate (0.3 µCi/kg).[12]

-

Treatment Groups:

-

Group 1: Treatment initiated 6 hours post-injection with Na₃CaDTPA at 0.18 mmol/kg, administered twice weekly.[12]

-

Group 2: Treatment initiated 6 hours post-injection with Na₃CaDTPA at 0.036 mmol/kg, administered twice weekly.[12]

-

Group 3: Treatment initiated 6 or 89 days post-injection with DTPA at 0.18 mmol/kg, administered twice weekly.[12]

-

-

Duration: 12 weeks of therapy.[12]

-

Sample Analysis: At the end of the study, animals were euthanized, and selected soft tissues and bone samples were collected for radiochemical analysis of plutonium content.[12]

-

Key Findings: Early administration of DTPA (at 6 hours) was significantly more effective than delayed treatment. The higher dose of 0.18 mmol/kg was more effective than the lower dose.[12]

Decorporation of Americium in Rats Following Inhalation

-

Objective: To evaluate the efficacy of local versus systemic DTPA administration for the decorporation of inhaled americium.

-

Animal Model: Rats.

-

Contamination: Inhalation of ²⁴¹Am nitrate aerosols.[13]

-

Treatment Groups:

-

Local Treatment: Insufflation of DTPA powder (approximately 5 µmol/kg) into the lungs at 2 hours post-contamination.[13]

-

Systemic Treatment: Intravenous injection of DTPA (30 µmol/kg).[13]

-

Combined Treatment: Local administration at 2 hours followed by twice-weekly intravenous injections of DTPA (30 µmol/kg) from day one to day 20.[13]

-

-

Duration: 21 days.[13]

-

Sample Analysis: At euthanasia, liver, lungs, and femurs were collected for radioactivity analysis. Urine was also collected and analyzed.[13]

-

Key Findings: The study aimed to compare the effectiveness of different administration routes on reducing the actinide burden in key organs.

Signaling Pathways and Toxicological Considerations

The primary mechanism of DTPA is direct chelation, and it is not known to directly interact with or modulate specific signaling pathways in the manner of a receptor agonist or antagonist. However, its profound effect on metal ion homeostasis can have indirect consequences on cellular signaling and function.

The most notable toxicological consideration with prolonged DTPA use is the depletion of essential trace metals, particularly zinc.[14][15] Calcium-DTPA (Ca-DTPA) can chelate and enhance the excretion of zinc, which is a crucial cofactor for numerous enzymes and transcription factors. This zinc depletion can lead to adverse developmental effects, as observed in animal studies at high doses.[14][15]

To mitigate this, Zinc-DTPA (Zn-DTPA) was developed. In Zn-DTPA, the zinc ion is readily displaced by transuranic elements with higher stability constants, while providing a source of zinc to prevent its depletion.[5] Therefore, a common treatment protocol involves an initial administration of the more effective Ca-DTPA, followed by maintenance therapy with Zn-DTPA.

Conclusion

Since its introduction, Diethylenetriaminepentaacetic acid has remained a vital tool in the medical management of internal contamination with transuranic actinides and certain heavy metals. Its high stability constants with these elements, coupled with the water-solubility of the resulting complexes, provide an effective mechanism for their removal from the body. This technical guide has provided a detailed overview of the historical context, scientific principles, and key experimental data related to DTPA. A thorough understanding of its synthesis, mechanism of action, and toxicological profile is essential for its continued effective use and for the development of future generations of chelating agents. Further research continues to explore improved formulations and delivery methods to enhance the efficacy and safety of this life-saving therapeutic.

References

- 1. Pharmacological activity of DTPA linked to protein-based drug carrier systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis method of DTPA (diethylene triamine pentacetic acid) penta-sodium salt - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN102875400A - Diethylenetriamine pentaacetic acid preparation method - Google Patents [patents.google.com]

- 4. CN103570571A - Synthesis method of DTPA (diethylene triamine pentacetic acid) penta-sodium salt - Google Patents [patents.google.com]

- 5. What is the mechanism of Pentetate Zinc Trisodium? [synapse.patsnap.com]

- 6. DTPA, a Chelate That Helps Two Ways [cool.culturalheritage.org]

- 7. researchgate.net [researchgate.net]

- 8. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Metal ion coordination, conditional stability constants, and solution behavior of chelating surfactant metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Toward an optimal DTPA therapy for decorporation of actinides: time-dose relationships for plutonium in the dog. I (Journal Article) | OSTI.GOV [osti.gov]

- 13. Comparison of Local and Systemic DTPA Treatment Efficacy According to Actinide Physicochemical Properties Following Lung or Wound Contamination in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Should DTPA, an Aminocarboxylic acid (ethylenediamine-based) chelating agent, be considered a developmental toxicant? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Zinc deficiency induced by the chelating agent DTPA and its regulatory interpretation for developmental toxicity classification - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Biological Fate of a-DTPA: A Technical Guide to Pharmacokinetics and Biodistribution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies involved in studying the pharmacokinetics (PK) and biodistribution of diethylenetriaminepentaacetic acid (DTPA), a crucial chelating agent in both diagnostic and therapeutic applications. This document delves into the quantitative data, experimental protocols, and biological pathways that govern the in vivo behavior of DTPA and its metal complexes.

Quantitative Pharmacokinetics of a-DTPA Conjugates

The pharmacokinetic profile of DTPA is significantly influenced by the metallic radionuclide it chelates. Primarily utilized in nuclear medicine for diagnostic imaging, DTPA is often complexed with Technetium-99m (⁹⁹ᵐTc) or Indium-111 (¹¹¹In). These complexes are characterized by rapid blood clearance and renal excretion.

Table 1: Comparative Pharmacokinetic Parameters of Radiolabeled DTPA

| Parameter | ⁹⁹ᵐTc-DTPA | ¹¹¹In-DTPA-hEGF | Gd-DTPA (in Chronic Renal Failure) | Notes |

| Biological Half-life | ~2.5 hours[1] | - | Prolonged[2] | The half-life of the radioisotope itself (physical half-life) is distinct from the biological half-life of the complex. |

| Blood Clearance | Rapid | α-phase t½: 2.7-6.2 minβ-phase t½: 24.0-36.3 min[3] | Decreased[2] | Rapid clearance is a key feature for imaging agents to achieve a good target-to-background ratio. |

| Volume of Distribution (Vd) | - | Vc: 340-375 mL/kgVss: 430-685 mL/kg[3] | No significant change[2] | Vc: Volume of central compartment; Vss: Volume of distribution at steady state. |

| Primary Route of Excretion | Renal (Glomerular Filtration)[1] | - | Renal (Glomerular Filtration)[2] | Over 90% of the administered dose is typically excreted in the urine within 24 hours.[4] |

| Protein Binding | 5-10% in 1 hour[4] | - | - | Protein binding can slightly reduce the rate of glomerular filtration compared to freely filtered substances like inulin.[4] |

Biodistribution of a-DTPA Complexes

Following intravenous administration, radiolabeled DTPA distributes rapidly throughout the body, with primary accumulation in the kidneys and subsequent excretion into the bladder. The biodistribution is crucial for estimating radiation dosimetry and assessing potential off-target effects.

Table 2: Biodistribution of ⁹⁹ᵐTc-DTPA in Dogs (% Injected Dose at 3 minutes post-injection)

| Organ | % Injected Dose |

| Kidney (single) | 5.0%[5][6] |

| Liver | 3.5%[5][6] |

| Small Bowel | 3.5%[5][6] |

Note: Organ concentrations do not typically exceed blood concentrations for several hours, with the exception of the urinary tract.[5][6] Biliary excretion and fecal elimination are negligible.[5][6]

Table 3: Biodistribution of ⁹⁹ᵐTc-DTPA in Canine Organs Over Time (% Injected Dose)

| Organ | 3 min | 15 min | 30 min | 1 hr | 3 hr | 12 hr | 24 hr |

| Blood | 27.57 | 16.07 | 11.79 | 7.97 | 2.10 | 0.122 | 0.082 |

| Kidney (single) | 4.41 | 1.65 | 1.46 | 1.02 | 0.562 | 0.170 | 0.123 |

| Spleen | 0.261 | 0.292 | 0.103 | 0.130 | 0.0406 | 0.023 | 0.013 |

| Small bowel | 3.61 | 1.95 | 1.68 | 1.46 | 0.473 | 0.070 | 0.058 |

| Muscle | 22.15 | 13.88 | 12.88 | 9.08 | 1.89 | 0.126 | 0.106 |

| Urine | 3.28 | 25.60 | 34.35 | 52.82 | 75.57 | 89.27 | - |

(Data derived from studies in dogs and presented as mean concentrations)[6]

Experimental Protocols

Detailed and standardized protocols are fundamental for obtaining reproducible and comparable data in pharmacokinetic and biodistribution studies.

Radiolabeling of DTPA Conjugates

The conjugation of a radionuclide to DTPA is a critical first step. The following provides a general protocol for labeling with Indium-111 (¹¹¹In), which is suitable for SPECT imaging.

Materials:

-

Pendetide (DTPA-conjugated peptide)

-

Indium-111 chloride (¹¹¹InCl₃) in HCl solution

-

Sodium acetate buffer (0.1 M, pH 5.0)

-

Metal-free vials and pipette tips

-

Instant Thin-Layer Chromatography (ITLC) strips (silica gel)

-

Appropriate mobile phase (e.g., 0.1 M citrate)

-

Gamma counter or radio-TLC scanner

Procedure:

-

In a metal-free vial, dissolve 10-100 µg of the Pendetide-conjugated peptide in the sodium acetate buffer.[7]

-

Add the desired amount of ¹¹¹InCl₃ (typically 1-10 mCi) to the peptide solution.[7]

-

Gently mix the reaction solution and incubate at room temperature for 30-60 minutes.[7]

Quality Control:

-

Determine the radiochemical purity (RCP) of the labeled peptide using ITLC.[7]

-

Spot a small aliquot of the reaction mixture onto an ITLC strip.[7]

-

Develop the strip using the appropriate mobile phase. In this system, the radiolabeled peptide remains at the origin, while free ¹¹¹In moves with the solvent front.[7]

-

Analyze the strip using a radio-TLC scanner to quantify the percentage of radioactivity. A radiochemical purity of >95% is generally required for in vivo studies.[7]

-

If the RCP is below 95%, purify the radiolabeled peptide using a size-exclusion chromatography (SEC) column.[7]

In Vivo Animal Studies

Animal models are essential for preclinical evaluation of DTPA pharmacokinetics and biodistribution.[8][9][10]

Animal Model Selection:

-

Commonly used species include mice, rats, and dogs.[3][5][11][12] The choice depends on the specific research question, with considerations for physiological and metabolic similarities to humans.[13]

Administration and Dosing:

-

The radiolabeled DTPA conjugate is typically administered via intravenous injection (e.g., tail vein in rodents).[7][11]

-

The injected volume for a mouse is typically 100-200 µL, containing a known amount of radioactivity (e.g., 10-20 µCi).[7]

Tissue Harvesting and Data Collection:

-

Select multiple time points to evaluate the pharmacokinetics and biodistribution (e.g., 1, 4, 24, and 48 hours post-injection).[7]

-

At each designated time point, euthanize a group of animals (typically n=3-5 per group).[7]

-

Collect blood via cardiac puncture.[7]

-

Dissect and collect organs and tissues of interest (e.g., kidneys, liver, spleen, lungs, heart, muscle, bone, and tumor if applicable).

-

Weigh each collected tissue sample.[7]

-

Measure the radioactivity in each tissue sample and a sample of the injected dose (as a standard) using a gamma counter.[7]

Data Analysis:

-

Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ using the following formula: %ID/g = (Activity in organ / Weight of organ) / Total injected activity * 100%[7]

Analytical Methods for Quantification

Accurate quantification of DTPA and its conjugates in biological matrices is crucial.

-

Radiometric Detection: For radiolabeled DTPA, a gamma counter is the standard instrument for quantifying the amount of radioactivity in tissues and fluids.[7]

-

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection can be used for non-radioactive DTPA or to separate the chelate from free metal ions.[14][15] Ion-pairing HPLC methods have been developed to enhance the retention and detection of DTPA.[14][15] Since DTPA lacks a chromophore, complexation with transition metals like copper or iron can be used to enhance UV detection.[14][15]

-

Ligand-Binding Assays: For DTPA conjugated to larger molecules like proteins, Enzyme-Linked Immunosorbent Assays (ELISA) can be employed for quantification.[16][17]

Visualizing Key Processes

Diagrams are provided to illustrate the experimental workflow and the biological clearance of a-DTPA.

Mechanism of Action: Chelation and Clearance

DTPA is a powerful chelating agent, meaning it can form multiple stable bonds with a single metal ion.[18] This property is the basis for its utility in both sequestering radionuclides for imaging and removing toxic heavy metals from the body.[18][19] The DTPA-metal complex is a stable, water-soluble entity that is then efficiently cleared from the body.

The primary mechanism of clearance for small molecule chelates like ⁹⁹ᵐTc-DTPA is renal excretion via glomerular filtration.[1][4] The complex is freely filtered from the blood by the glomeruli in the kidneys and is not significantly reabsorbed or secreted by the renal tubules.[1] This leads to its rapid and efficient removal from the body, primarily in the urine.[20] This efficient clearance is a desirable characteristic for diagnostic agents, as it minimizes the radiation dose to the patient.[20] For heavy metal detoxification, this same pathway facilitates the removal of harmful ions from the body.[18][21]

References

- 1. radiopaedia.org [radiopaedia.org]

- 2. Pharmacokinetics of Gd-DTPA in patients with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preclinical pharmacokinetic, biodistribution, toxicology, and dosimetry studies of 111In-DTPA-human epidermal growth factor: an auger electron-emitting radiotherapeutic agent for epidermal growth factor receptor-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. European Nuclear Medicine Guide [nucmed-guide.app]

- 5. Biological distribution and excretion of DTPA labeled with Tc-99m and In-111 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Use of In Vivo Animal Models to Assess Pharmacokinetic Drug-Drug Interactions | Semantic Scholar [semanticscholar.org]

- 9. Use of in vivo animal models to assess pharmacokinetic drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. irjnm.tums.ac.ir [irjnm.tums.ac.ir]

- 12. toolbox.eupati.eu [toolbox.eupati.eu]

- 13. How to select the right animal species for TK/PK studies? [synapse.patsnap.com]

- 14. Ion-pairing HPLC methods to determine EDTA and DTPA in small molecule and biological pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. appliedstemcell.com [appliedstemcell.com]

- 17. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 18. What are DTPA inhibitors and how do they work? [synapse.patsnap.com]

- 19. grokipedia.com [grokipedia.com]

- 20. Renal DTPA Scan | Delta Medical Imaging | Fairfield [deltami.com.au]

- 21. richardsemelka.com [richardsemelka.com]

An In-depth Technical Guide to the Solubility of α-DTPA in Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of alpha-Diethylenetriaminepentaacetic acid (a-DTPA), a crucial parameter for its application in research, pharmaceuticals, and various industrial processes. This document details the solubility of a-DTPA in a range of common laboratory solvents, outlines experimental protocols for solubility determination, and provides visual representations of key processes.

Introduction to a-DTPA

Diethylenetriaminepentaacetic acid (DTPA), often referred to as pentetic acid, is a polyamino carboxylic acid with the chemical formula C₁₄H₂₃N₃O₁₀. It is a white, crystalline solid known for its high affinity for metal ions, making it a powerful chelating agent.[1][2][3] This property is fundamental to its diverse applications, including as a contrast agent in magnetic resonance imaging (MRI), in the decorporation of radioactive metals, and as a stabilizer in various chemical formulations.[4] Understanding the solubility of a-DTPA is paramount for its effective use in these applications, as it dictates the choice of solvent systems for formulation, analysis, and delivery.

Quantitative Solubility Data

The solubility of a-DTPA is significantly influenced by the nature of the solvent, temperature, and pH. The following tables summarize the available quantitative and qualitative solubility data for a-DTPA in various laboratory solvents.

Table 1: Quantitative Solubility of a-DTPA

| Solvent | Temperature (°C) | Solubility |

| Water | 20 | 5 g/L[1][5][6][7] |

| Water | 25 | 4.8 g/L[8] |

| 1 M Hydrochloric Acid | Not Specified | 50 mg/mL[4][9] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 5 mg/mL (with sonication and warming to 60°C)[2] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 0.01 mg/mL (fresh DMSO recommended)[10] |

| 0.5 M Sodium Hydroxide | Not Specified | 3.04 mg/mL[10] |

Table 2: Qualitative Solubility of a-DTPA

| Solvent | Solubility Description |

| Hot Water | Soluble[1][5][6][7][11] |

| Alkaline Solutions | Soluble[1][5][6][7][11] |

| Ethanol | Slightly Soluble[12][13] |

| Methanol | Slightly Soluble[12][13] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | Slightly Soluble[12][13] |

| Ether | Insoluble[1][5][6][7][11] |

| Alcohol (general) | Insoluble[1][6][7][11][14] |

Experimental Protocols for Solubility Determination

Accurate determination of a-DTPA solubility is essential for its practical application. The following are detailed methodologies for key experiments.

Shake-Flask Method for General Solubility Determination

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a substance in a given solvent.[5][15][16][17][18]

Objective: To determine the saturation concentration of a-DTPA in a specific solvent at a controlled temperature.

Materials:

-

a-DTPA (high purity)

-

Solvent of interest

-

Thermostatically controlled shaker or incubator

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of a-DTPA to a known volume of the solvent in a sealed flask. The excess solid should be clearly visible.

-

Equilibration: Place the flask in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary study can be conducted to determine the optimal equilibration time.[16]

-

Phase Separation: After equilibration, allow the undissolved solid to settle. Separate the saturated solution from the excess solid by either centrifugation or filtration. It is crucial to maintain the temperature during this step to prevent any change in solubility.

-

Sample Preparation: Carefully withdraw a known volume of the clear supernatant. Dilute the sample gravimetrically or volumetrically to a concentration suitable for the chosen analytical method.

-

Concentration Analysis: Determine the concentration of a-DTPA in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.[5][19]

-

Calculation: Calculate the solubility of a-DTPA in the solvent based on the measured concentration and the dilution factor.

OECD Guideline 105 for Water Solubility

For determining the water solubility of chemical substances, the Organisation for Economic Co-operation and Development (OECD) has established standardized guidelines.[1][3][20][21]

Objective: To determine the water solubility of a-DTPA according to internationally accepted standards.

This guideline describes two primary methods:

-

Flask Method: Similar to the shake-flask method described above, this method is suitable for substances with a solubility of 10⁻² g/L or higher.[1][21]

-

Column Elution Method: This method is preferred for substances with a solubility below 10⁻² g/L. It involves passing water through a column packed with the test substance and an inert support, and then analyzing the concentration of the substance in the eluate.[1][21]

A preliminary test is recommended to estimate the approximate solubility and determine the most appropriate method and the amount of substance to be used.[3][21]

Visualizations

The following diagrams illustrate key concepts related to the experimental workflow for solubility determination and the chelation mechanism of a-DTPA.

References

- 1. filab.fr [filab.fr]

- 2. pure.au.dk [pure.au.dk]

- 3. oecd.org [oecd.org]

- 4. Pentetic acid - Wikipedia [en.wikipedia.org]

- 5. enamine.net [enamine.net]

- 6. DTPA & DTPA-5Na/5K – Green-Mountain Chem [green-mountainchem.com]

- 7. echemi.com [echemi.com]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. Diethylenetriaminepentaacetic acid = 98 titration 67-43-6 [sigmaaldrich.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Diethylenetriaminepentaacetic acid(DTPA) [irochelating.com]

- 12. caymanchem.com [caymanchem.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. chembk.com [chembk.com]

- 15. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 16. downloads.regulations.gov [downloads.regulations.gov]

- 17. dissolutiontech.com [dissolutiontech.com]

- 18. bioassaysys.com [bioassaysys.com]

- 19. improvedpharma.com [improvedpharma.com]

- 20. oecd.org [oecd.org]

- 21. acri.gov.tw [acri.gov.tw]

Theoretical Binding Affinity of Diethylenetriaminepentaacetic Acid (DTPA) for Plutonium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical binding affinity of diethylenetriaminepentaacetic acid (DTPA) for plutonium. DTPA is a critical chelating agent used for the decorporation of actinides, including plutonium, from the human body following internal contamination.[1][2] Understanding its binding affinity is paramount for the development of effective chelation therapies and for modeling the biokinetics of plutonium in the presence of the chelator.[3][4]

Quantitative Analysis of Binding Affinity

The binding affinity of DTPA for plutonium is quantified by its stability constant (β), which represents the equilibrium constant for the formation of the metal-ligand complex. A higher stability constant indicates a stronger and more stable complex. The complexation of plutonium (in its +3 and +4 oxidation states) with DTPA has been studied using various analytical techniques. The stability constants for the 1:1 metal-to-ligand complexes are summarized in the table below.

| Metal Ion | Log β₁₀₁ | Experimental Conditions |

| Pu(IV) | 33.67 ± 0.02 | 1 M ionic strength, 25 °C |

| Pu(III) | 20.58 ± 0.04 | 1 M ionic strength, 25 °C |

| Np(IV) | 32.3 ± 0.1 | 1 M ionic strength, 25 °C |

| U(IV) | 31.8 ± 0.1 | 1 M ionic strength, 25 °C |

| Th(IV) | 29.6 ± 1 | 1 M ionic strength, 25 °C |

| Am(III) | 26.2 (approx.) | Not specified |

Data sourced from references[5][6]. The stability constant for Am(III) is from reference[7].

Experimental Protocols for Determining Binding Affinity

The determination of the stability constants for plutonium-DTPA complexes involves sophisticated experimental techniques that can handle radioactive materials and provide precise measurements of the complexation reactions. The primary methods cited in the literature are absorption spectrophotometry, potentiometry, and cyclic voltammetry.[5][6]

2.1. Absorption Spectrophotometry

This technique is used to determine the stability constants of colored metal ions like Pu(IV). The principle involves measuring the changes in the absorption spectrum of the metal ion upon the addition of the chelating agent.

-

Materials and Reagents:

-

Plutonium(IV) stock solution of known concentration.

-

DTPA solution of known concentration.

-

Acids (e.g., HCl) and salts (e.g., NaCl) to maintain constant ionic strength and acidity.[6]

-

-

Instrumentation: A UV-Vis spectrophotometer equipped with a thermostatted cuvette holder to maintain a constant temperature (e.g., 25.0 ± 0.1 °C).[6]

-

Procedure:

-

A series of solutions are prepared with a constant concentration of Pu(IV) and varying concentrations of DTPA.[6]

-

The ionic strength and acidity of the solutions are kept constant. For instance, in one study, the conditions for Pu(IV) were [HCl] = 0.9 M and [NaCl] = 0.1 M.[6]

-

The absorption spectrum of each solution is recorded over a relevant wavelength range.

-

The changes in absorbance at specific wavelengths, corresponding to the formation of the Pu(IV)-DTPA complex, are used to calculate the molar absorptivity of the complex and the free metal ion.

-

These values are then used in conjunction with the known total concentrations of the metal and ligand to calculate the equilibrium concentrations of all species and subsequently the stability constant.

-

2.2. Potentiometry

Potentiometric titrations are employed to determine the stability constants of metal complexes by measuring the change in the potential of an electrode in response to the concentration of a specific ion, typically H⁺ (pH).

-

Procedure:

-

A solution containing the metal ion and DTPA is titrated with a standard solution of a strong base (e.g., NaOH).[6]

-

The pH of the solution is monitored throughout the titration.

-

The titration curve (pH vs. volume of titrant) is then analyzed. The displacement of the curve in the presence of the metal ion compared to the titration of the ligand alone provides information about the complexation reaction.

-

Computer programs are used to fit the titration data and calculate the stability constants of the formed complexes.

-

2.3. Cyclic Voltammetry

This electrochemical technique is used to study the redox properties of the metal-ligand complexes and can be used to determine their stability constants.

-

Procedure:

-

The electrochemical behavior of the metal ion is studied in the absence and presence of DTPA.

-

The shift in the redox potential of the metal ion upon complexation with DTPA is related to the stability of the complex.

-

By analyzing the voltammetric data, the stability constants for the complexes of different oxidation states of the metal can be determined. For instance, this method was used to determine the stability constant for the Pu(III)DTPA complex.[5][6]

-

Visualizations of Pathways and Workflows

3.1. Plutonium Decorporation Workflow by DTPA

The following diagram illustrates the general mechanism of plutonium decorporation from the body using DTPA.

Caption: Workflow of plutonium decorporation by DTPA.

3.2. Experimental Workflow for Spectrophotometric Determination of Binding Affinity

This diagram outlines the steps involved in determining the binding affinity of DTPA for plutonium using absorption spectrophotometry.

Caption: Spectrophotometric determination of binding affinity.

3.3. Logical Relationships in a Biokinetic Model for Pu-DTPA

The following diagram illustrates the key compartments and their relationships in a biokinetic model for plutonium decorporation by DTPA. This type of model is used to predict the distribution and excretion of plutonium following chelation therapy.[4][8][9]

Caption: Biokinetic model for Pu-DTPA interactions.

References

- 1. Review of actinide decorporation with chelating agents [comptes-rendus.academie-sciences.fr]

- 2. Actinide Decorporation: A Review on Chelation Chemistry and Nanocarriers for Pulmonary Administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biomimetic Actinide Chelators: An Update on the Preclinical Development of the Orally Active Hydroxypyridonate Decorporation Agents 3,4,3-LI(1,2-HOPO) and 5-LIO(Me-3,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chelation Model Validation: Modeling of a Plutonium-238 Inhalation Incident Treated with DTPA at Los Alamos National Laboratory - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Item - Aqueous Complexation of Thorium(IV), Uranium(IV), Neptunium(IV), Plutonium(III/IV), and Cerium(III/IV) with DTPA - American Chemical Society - Figshare [acs.figshare.com]

- 6. researchgate.net [researchgate.net]

- 7. Orally administered DTPA penta-ethyl ester for the decorporation of inhaled 241Am - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Plutonium-DTPA Model Application with USTUR Case 0269 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for a-DTPA in the In Vivo Decorporation of Americium

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Internal contamination with americium (Am), a radioactive actinide, poses a significant health risk due to its long biological half-life and deposition in bone and liver, leading to long-term radiation exposure. Diethylenetriaminepentaacetic acid (DTPA) is a chelating agent that has been approved by the U.S. Food and Drug Administration (FDA) for the decorporation of certain transuranic elements, including americium.[1][2][3][4] DTPA forms stable, soluble complexes with americium, which are then rapidly excreted from the body, primarily through urine.[5] This document provides detailed application notes and protocols for the in vivo use of DTPA in the decorporation of americium, based on preclinical and clinical data.

Two forms of DTPA are available for therapeutic use: the calcium salt (Ca-DTPA) and the zinc salt (Zn-DTPA).[5][6][7] Ca-DTPA is generally recommended for the initial treatment within the first 24 hours of contamination as it is more effective during this early phase.[4][5] For subsequent treatments, or if the initial treatment is delayed beyond 24 hours, Zn-DTPA is preferred to mitigate the depletion of essential metals like zinc.[4][5]

Mechanism of Action

DTPA is a polyaminocarboxylic acid that acts as a chelating agent. It has a high affinity for trivalent actinides like americium. When administered, DTPA circulates in the extracellular fluid and binds to americium that is in the bloodstream or has loosely deposited in tissues.[8] This binding prevents the americium from being incorporated into bone or liver tissue. The resulting Am-DTPA complex is a stable, water-soluble chelate that is rapidly filtered by the kidneys and excreted in the urine.

Quantitative Data on DTPA Efficacy

The efficacy of DTPA in decorporating americium has been evaluated in various animal models. The following tables summarize key quantitative findings from these studies.

Table 1: Efficacy of Orally Administered DTPA Formulations in Beagle Dogs [9]

| Treatment Group | Dose | Administration Route | Key Findings |